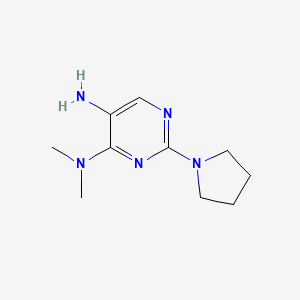
N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine is a compound that features a pyrimidine ring substituted with a pyrrolidine group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications to introduce the dimethyl groups . The reaction conditions often include the use of trifluoroacetic acid as a catalyst and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the pyrrolidine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring and pyrrolidine group allow the compound to bind to specific sites on proteins, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- N4,N4-dimethylpyrimidine-4,5-diamine
- Pyrrolidine-substituted pyrimidines
Uniqueness
N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine is unique due to the combination of the pyrrolidine group and the dimethyl substitutions on the pyrimidine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H17N5 |
|---|---|
Molekulargewicht |
207.28 g/mol |
IUPAC-Name |
4-N,4-N-dimethyl-2-pyrrolidin-1-ylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H17N5/c1-14(2)9-8(11)7-12-10(13-9)15-5-3-4-6-15/h7H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
LLBIIQMCEQLVMI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC=C1N)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


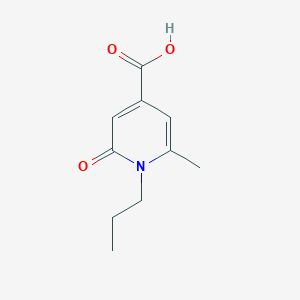
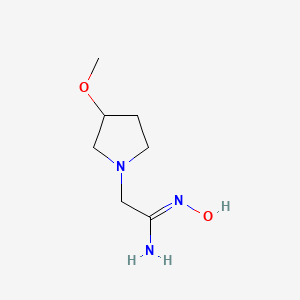
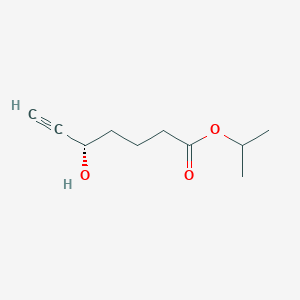
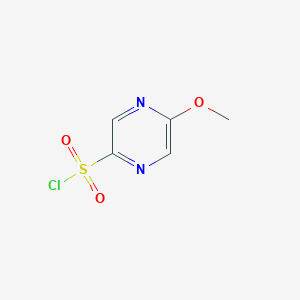
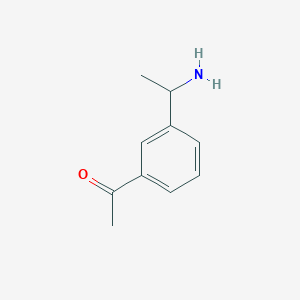
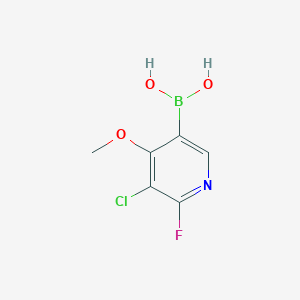
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)

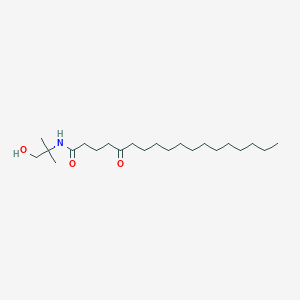
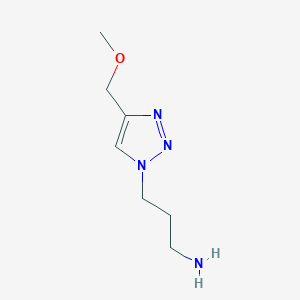
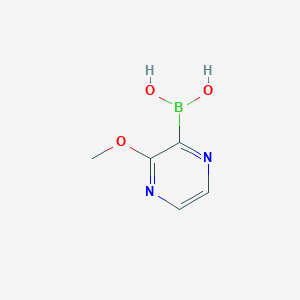
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)


